molecular formula C8H14ClNO B2677758 2-chloro-N-(cyclopentylmethyl)acetamide CAS No. 1096841-92-7

2-chloro-N-(cyclopentylmethyl)acetamide

Cat. No.: B2677758
CAS No.: 1096841-92-7
M. Wt: 175.66
InChI Key: HZPZTIRSNCDYMF-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopentylmethyl)acetamide is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is characterized by the presence of a chloro group attached to an acetamide moiety, which is further substituted with a cyclopentylmethyl group. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-(cyclopentylmethyl)acetamide typically involves the reaction of cyclopentylmethylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction . The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

2-Chloro-N-(cyclopentylmethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to produce carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)acetamide finds applications in several fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopentylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(cyclopentylmethyl)acetamide include:

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-8(11)10-6-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPZTIRSNCDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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